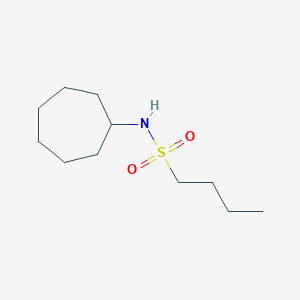

N-cycloheptylbutane-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cycloheptylbutane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2S/c1-2-3-10-15(13,14)12-11-8-6-4-5-7-9-11/h11-12H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQFCHQTLGFOOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC1CCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cycloheptylbutane 1 Sulfonamide and Analogues

Advanced and Green Synthetic Approaches for N-substituted Sulfonamides

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign reactions. For sulfonamide synthesis, this has led to the emergence of catalytic and electrochemical methods.

Palladium catalysis has enabled novel and convergent pathways for sulfonamide synthesis. One notable method is a palladium-catalyzed Suzuki-Miyaura type cross-coupling reaction. This process couples arylboronic acids with a phenyl chlorosulfate reagent, which acts as a source of [SO2Cl]+, to generate an arylsulfonyl chloride in situ. This intermediate is then trapped with a primary or secondary amine in the same pot to furnish the desired aryl sulfonamide. nih.gov This transformation exhibits considerable functional group tolerance under mild conditions. nih.gov

Another powerful palladium-catalyzed approach involves the sulfination of aryl iodides using a stable sulfur dioxide surrogate, DABSO (1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex). organic-chemistry.orgox.ac.uk The resulting aryl ammonium sulfinates can be converted in a one-pot process to a wide range of sulfonamides by treatment with an aqueous solution of the desired amine and sodium hypochlorite (bleach). organic-chemistry.orgox.ac.uk

Table 2: Comparison of Palladium-Catalyzed Sulfonamide Syntheses

| Method | Aryl Source | Sulfur Source | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling nih.gov | Arylboronic Acid | Phenyl Chlorosulfate | Mild conditions, high functional group tolerance. |

Cascade reactions offer an elegant and efficient strategy for constructing complex molecules, including cyclic sulfonamides, in a single operation. An electrooxidative radical cascade cyclization has been developed to access novel sulfonamides containing challenging medium-sized rings. nih.gov This method involves the anodic oxidation of a sulfinate to generate a sulfonyl radical. nih.govrsc.org This radical then engages in a cascade of cyclization reactions with a 1,6-enyne substrate, leading to the formation of bridged or fused cyclic sulfonamides. nih.gov The chemo- and regioselectivity of the process can be controlled, allowing for the formation of either 7- or 9-membered rings. nih.govrsc.org This metal-free and oxidant-free approach highlights the power of electrochemistry to initiate complex transformations for building structurally diverse sulfonamide analogues. nih.gov

Electrosynthesis has emerged as a powerful green chemistry tool, utilizing electricity as a traceless reagent to drive chemical reactions. nih.gov A significant advancement is the direct, single-step electrochemical synthesis of sulfonamides from non-prefunctionalized arenes, sulfur dioxide (SO2), and amines. nih.govnih.gov

In this process, the arene is first oxidized at an anode (such as boron-doped diamond) to form a radical cation. nih.gov This intermediate is then attacked by an amidosulfinate, which is formed in situ from the amine and SO2. The amidosulfinate serves a dual role as both the nucleophile and the supporting electrolyte, eliminating the need for additional salts. nih.govresearchgate.net This method is highly atom-economical and avoids the use of pre-functionalized starting materials or metal catalysts, representing a highly convergent and sustainable route to sulfonamide derivatives. nih.govnih.gov The synthesis can be performed in either a batch or a single-pass flow setup, demonstrating its scalability and robustness. researchgate.net

Eco-Friendly and Sustainable Reaction Conditions utilizing Green Solvents and Heterogeneous Catalysts

The synthesis of sulfonamides, including N-cycloheptylbutane-1-sulfonamide, has traditionally relied on methods that often utilize volatile and toxic organic solvents and reagents. However, increasing environmental concerns have driven the development of more sustainable and eco-friendly synthetic protocols. These greener approaches focus on the use of benign solvents and efficient catalytic systems to minimize waste and environmental impact.

Green Solvents in Sulfonamide Synthesis

Water, ethanol, glycerol, and deep eutectic solvents (DESs) have emerged as promising green alternatives to conventional organic solvents for sulfonamide synthesis. rsc.orgresearchgate.net One sustainable method involves the in situ generation of sulfonyl chlorides from thiols, which then react with amines to form the desired sulfonamides. This process can be carried out effectively in these sustainable solvents. rsc.orgresearchgate.net For instance, the reaction of thiols with an oxidant like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) generates the sulfonyl chloride intermediate, which immediately reacts with an amine present in the same pot. rsc.orgresearchgate.net This one-pot synthesis in water or other green solvents avoids the isolation of the often unstable sulfonyl chloride intermediate and simplifies the workup procedure, which may only require filtration. rsc.orgresearchgate.net

Ultrasound-assisted and microwave-assisted syntheses are other green techniques that can accelerate reaction times and improve yields, often in greener solvents like water or even under solvent-free conditions. nih.gov

Table 1: Comparison of Solvents in Eco-Friendly Sulfonamide Synthesis

| Solvent | Key Advantages | Example Application |

|---|---|---|

| Water | Non-toxic, non-flammable, readily available | Synthesis of sulfonamides from thiols and amines using an in situ generated sulfonyl chloride. mdpi.com |

| Ethanol | Biodegradable, derived from renewable resources | Oxidative chlorination of thiols followed by reaction with amines. rsc.orgresearchgate.net |

| Glycerol | High boiling point, non-toxic, biodegradable | A medium for the synthesis of sulfonamides from thiols. rsc.orgresearchgate.net |

Heterogeneous Catalysts

While the provided research highlights advancements in green solvents, the specific application of heterogeneous catalysts for the synthesis of this compound is not extensively detailed in the search results. However, the general field of sulfonamide synthesis is exploring the use of such catalysts to facilitate easier separation and recycling, further contributing to the sustainability of the process. Transition-metal catalysts, for example, are often used in C-N bond-forming reactions to create sulfonamides. thieme-connect.comprinceton.edu Developing solid-supported versions of these catalysts is a key area of research for improving the environmental profile of these reactions. For instance, palladium-catalyzed coupling reactions are common for forming aryl sulfonamides, and immobilizing the palladium on a solid support would constitute a move towards a more sustainable heterogeneous catalytic system. princeton.edunih.gov

Precursor Synthesis and Intermediate Characterization Relevant to this compound

The synthesis of this compound fundamentally involves the formation of a sulfonamide bond (S-N) between a butane-1-sulfonyl group and a cycloheptylamino group. The primary precursors for this reaction are typically butane-1-sulfonyl chloride and cycloheptylamine.

Synthesis of Precursors

Butane-1-sulfonyl chloride: This key precursor is not always readily available and is often synthesized through methods that have significant environmental drawbacks, such as using chlorosulfonic acid. thieme-connect.comnih.gov Milder and more sustainable methods are being developed. One such approach involves the oxidative chlorination of butane-1-thiol. rsc.orgresearchgate.net Another modern approach is the palladium-catalyzed chlorosulfonylation of the corresponding boronic acid. nih.gov

Cycloheptylamine: This amine can be prepared through various standard organic synthesis methods, such as the reduction of cycloheptanone oxime or the reductive amination of cycloheptanone.

Formation of this compound

The most common method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. mdpi.com In the case of this compound, this involves the reaction of butane-1-sulfonyl chloride with cycloheptylamine, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

An alternative and more direct one-step synthesis has been described using a Grignard reagent. This method involves the reaction of cycloheptylmagnesium bromide with N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). This reaction proceeds at low temperatures (-78°C) and can achieve yields in the range of 60-80%.

Intermediate Characterization

During the synthesis of sulfonamides, the characterization of intermediates is crucial for understanding the reaction mechanism and optimizing conditions.

Sulfonyl Chloride Intermediate: In syntheses starting from thiols, the in situ generated sulfonyl chloride is a key intermediate. rsc.orgresearchgate.net Its presence can be inferred by the subsequent formation of the sulfonamide product upon addition of the amine. Direct characterization is often difficult due to its instability.

Sulfonamide Anion Intermediate: In the Grignard-based synthesis, the reaction proceeds through a sulfonamide anion intermediate which is formed after the nucleophilic attack of the Grignard reagent on the sulfinylamine. This intermediate is then quenched during the aqueous workup to yield the final this compound product.

Spectroscopic Characterization: The final product and any isolated intermediates are typically characterized using a range of spectroscopic techniques.

FT-IR (Fourier-Transform Infrared Spectroscopy): The formation of the sulfonamide can be confirmed by the appearance of characteristic absorption bands for the N-H stretching (around 3260-3370 cm⁻¹) and the asymmetric and symmetric stretching of the S=O group (around 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively). nih.gov

Mass Spectrometry (MS): ESI-MS (Electrospray Ionization Mass Spectrometry) is used to determine the molecular weight of the synthesized compound, confirming its identity. nih.gov

Stereoselective Synthesis Considerations for Chiral Analogues (if applicable)

This compound itself is an achiral molecule. However, chiral analogues can be synthesized, and stereoselective synthesis methods are crucial for obtaining enantiomerically pure or enriched products, which is often a requirement for pharmacologically active compounds. Chirality can be introduced into analogues of this compound by modifying either the alkyl chain or the cycloalkyl group.

Strategies for Stereoselective Synthesis

Use of Chiral Precursors: The most straightforward approach is to use a chiral starting material. For example, a chiral amine (e.g., a substituted chiral cycloheptylamine) or a chiral sulfonyl chloride (e.g., where the butane (B89635) chain is substituted to create a stereocenter) could be used in the synthesis.

Chiral Auxiliaries: Chiral auxiliaries can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction. For instance, (1S)-(+)-10-camphorsulfonamide is a well-known chiral auxiliary derived from an optically active sulfonamide. drexel.edu Such auxiliaries can be used to induce asymmetry in subsequent reactions.

Catalytic Asymmetric Synthesis: This is a highly efficient method for generating chiral molecules.

Palladium-Catalyzed Reactions: Chiral palladium catalysts have been used for the enantioselective synthesis of N-C axially chiral sulfonamides through N-allylation. nih.gov This approach could be adapted to create chiral analogues. Palladium catalysis is also employed in the enantioselective hydroamination of allenes with sulfonamides to produce chiral N,O-acetals, which are versatile intermediates for synthesizing a variety of axially chiral sulfonamides. acs.org

Rhodium-Catalyzed Reactions: Rhodium catalysts have been shown to be effective for the C-H amidation in the synthesis of aryl sulfonamide derivatives, and chiral versions of these catalysts could potentially be used for stereoselective synthesis. sci-hub.se

Table 2: Methods for Stereoselective Synthesis of Chiral Sulfonamide Analogues

| Method | Description | Potential Application for Analogues |

|---|---|---|

| Chiral Precursor Synthesis | Utilizes enantiomerically pure starting materials (amines or sulfonyl chlorides). | Reaction of a chiral substituted cycloheptylamine with butane-1-sulfonyl chloride. |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to control stereochemistry during a reaction. | Use of a camphor-derived auxiliary to direct the synthesis of a chiral sulfonamide. drexel.edu |

The development of these stereoselective methods is critical as the biological activity of chiral molecules often resides in a single enantiomer. Therefore, the ability to selectively synthesize one enantiomer over the other is of paramount importance in medicinal chemistry. semanticscholar.orgacs.org

Structure Activity Relationship Sar Studies and Molecular Design Principles

General Principles of Sulfonamide Structure-Activity Relationships in Molecular Recognition

The sulfonamide functional group (R-SO₂NHR') is a cornerstone in medicinal chemistry, recognized for its ability to engage in key molecular interactions with biological targets. nih.gov The SAR of sulfonamides is well-established, particularly for aromatic sulfonamides like the sulfanilamides, and many of these principles can be extended to aliphatic variants. The core sulfonamide moiety is crucial for activity, acting as a stable, non-hydrolyzable mimic of a peptide bond and a potent hydrogen bond donor and acceptor. researchgate.net

Key SAR principles for sulfonamides include:

The Sulfonamide Moiety (-SO₂NH-) : This group is essential for the biological activity of many compounds. The nitrogen atom is typically weakly acidic, allowing it to exist in an ionized form at physiological pH. youtube.com The two oxygen atoms and the nitrogen atom act as hydrogen bond acceptors, while the N-H group serves as a hydrogen bond donor. These interactions are fundamental to the binding of sulfonamides to enzyme active sites, such as the zinc ion in carbonic anhydrases. nih.gov

Substitution on the Sulfonamide Nitrogen (N1) : Mono-substitution on the N1 nitrogen is generally favorable and can significantly enhance potency. youtube.com Attaching heterocyclic aromatic rings to the N1 position often yields highly potent compounds. youtube.comslideshare.net In contrast, di-substitution on the N1 nitrogen typically results in a loss of activity. youtube.com

The R Group (Sulfonyl Side) : In aromatic sulfonamides, the sulfur atom should be directly attached to the benzene ring. slideshare.net The nature of the group attached to the sulfonyl moiety (in this case, a butane (B89635) chain) dictates properties like lipophilicity and steric profile, which in turn influence pharmacokinetics and target binding. slideshare.net Aliphatic sulfonamides represent a less explored but promising class of compounds. unifi.it

These foundational principles provide a framework for understanding how the specific structural components of N-cycloheptylbutane-1-sulfonamide contribute to its molecular interactions.

Role of the N-Cycloheptyl Substituent in Modulating Molecular Interactions and Selectivity

The N-cycloheptyl group is a significant structural feature of this compound, playing a critical role in defining its interaction profile with biological targets through steric and hydrophobic effects.

Hydrophobicity and Lipophilicity : The cycloheptyl ring is a large, non-polar, and lipophilic moiety. Hydrophobic interactions are a major driving force in drug-receptor binding, and the presence of such a group can significantly enhance binding affinity by occupying hydrophobic pockets within a target protein. nih.govnih.govresearchgate.net Studies comparing different N-cycloalkyl substituents on other scaffolds have shown that increasing the size of the cycloalkyl ring (e.g., from cyclopentyl to cyclohexyl) leads to an increase in inhibitory potency, attributed to the larger hydrophobic group. mdpi.com It can be extrapolated that the even larger cycloheptyl group would further enhance these hydrophobic interactions, provided it fits within the target's binding site.

Steric Bulk and Conformational Flexibility : The seven-membered cycloheptyl ring is considerably larger and more conformationally flexible than smaller rings like cyclopentyl or cyclohexyl. It predominantly adopts a twist-chair conformation to minimize steric strain. vulcanchem.com This size and flexibility can influence selectivity. A larger substituent may prevent the molecule from binding to targets with smaller active sites, thereby conferring selectivity for targets that can accommodate its bulk.

The table below illustrates the trend of increasing hydrophobicity with the size of the cycloalkyl group, a key factor in modulating molecular interactions.

| N-Substituent | Ring Size | Relative Hydrophobicity | Potential Impact on Activity |

| Cyclopentyl | 5-membered | Moderate | Baseline activity |

| Cyclohexyl | 6-membered | High | Increased potency mdpi.com |

| Cycloheptyl | 7-membered | Very High | Potentially highest potency (steric fit permitting) |

Influence of the Butane-1-sulfonyl Chain on Binding Efficacy and Conformational Preferences

The butane-1-sulfonyl portion of the molecule serves as a flexible linker that positions the key functional groups for optimal interaction with a biological target. Its length, flexibility, and lipophilicity are critical determinants of binding efficacy.

Chain Length and Flexibility : The four-carbon chain provides significant conformational flexibility due to the rotation around its single bonds. This allows the N-cycloheptyl group to orient itself effectively within a binding site to maximize favorable interactions. The length of an alkyl chain is known to impact biological activity; studies on other compounds have shown that increasing chain length can enhance binding affinity up to a certain point, beyond which steric clashes or excessive lipophilicity may become detrimental. researchgate.netresearchgate.net The butane chain's length may represent an optimal balance for specific targets.

Conformational Preferences : The interaction between the butane chain and the protein can stabilize a particular conformation of the molecule upon binding. This "induced fit" can be crucial for achieving high binding efficacy. The flexibility of the chain allows it to adopt a low-energy conformation that complements the topology of the binding pocket.

Systematic Structural Modifications and Analog Design Strategies for this compound Derivatives

Based on the SAR principles discussed, several strategies can be employed to design analogs of this compound with potentially improved potency, selectivity, or pharmacokinetic properties.

Variations of the N-Substituent (e.g., Different Cycloalkyls, Heterocycles)

Modification of the N-cycloheptyl group is a primary strategy for probing its role and optimizing interactions.

Varying Cycloalkyl Ring Size : Synthesizing analogs with smaller (cyclopentyl, cyclohexyl) or larger (cyclooctyl) rings can determine the optimal size and hydrophobicity for a specific target. As observed in related inhibitors, moving from a cyclopentyl to a cyclohexyl group can increase potency, suggesting that a systematic variation around the cycloheptyl ring size is a valid approach. mdpi.com

Introducing Heterocycles : Replacing the cycloheptyl ring with various heterocyclic systems (e.g., piperidine, morpholine, pyridine) is a common and effective strategy in drug design. nih.govresearchgate.net Heterocycles can introduce specific hydrogen bond donors or acceptors, alter polarity, and impart different conformational constraints, potentially leading to novel and more specific interactions with the target. nih.gov For example, a morpholine ring could improve aqueous solubility, while a pyridine ring could engage in π-stacking interactions.

Modifications of the Alkyl Sulfonyl Chain Length and Branching

Altering the butane linker provides another avenue for optimization.

Chain Length Variation : Synthesizing homologs with shorter (propane-1-sulfonyl) or longer (pentane-1-sulfonyl) chains can fine-tune the distance between the sulfonamide core and the N-substituent. This helps to optimize the fit within the binding site and can impact both binding affinity and selectivity. osti.gov

Introducing Branching : Introducing methyl or other small alkyl groups onto the butane chain would increase its steric bulk and restrict its conformational freedom. This can be a powerful strategy to enhance selectivity, as the branched analog may fit well in the intended target but poorly in off-targets. However, this modification could also interfere with binding if the added bulk cannot be accommodated. aun.edu.eg

Incorporating Rigidity : Replacing the flexible alkyl chain with a more rigid linker, such as a cyclopropyl or phenyl ring, could lock the molecule into a specific bioactive conformation. While this can significantly increase potency if the conformation is optimal, it can also abolish activity if the conformation is incorrect.

Design of Hybrid Compounds Incorporating Diverse Pharmacophores

A sophisticated design strategy involves molecular hybridization, where the this compound scaffold is covalently linked to another distinct pharmacophore known to have biological activity. nih.govresearchgate.net This approach aims to create a single molecule with dual activity or a synergistic effect.

Strategy : The sulfonamide derivative can be linked to other biologically active heterocyclic moieties such as coumarin, indole, quinoline, pyrazole, or thiazole. researchgate.netdntb.gov.ua These hybrids can potentially interact with multiple targets or with different sites on a single target, leading to enhanced efficacy.

Examples from Sulfonamide Chemistry : The literature contains numerous examples of sulfonamide hybrids. For instance, sulfonamides have been combined with:

Indole moieties to create agents with antitumor properties.

Thiazole rings to develop new classes of inhibitors. nih.gov

Quinoline scaffolds to design novel anticancer agents. nih.gov

This strategy could be applied by modifying the terminal end of the butane chain or by functionalizing the cycloheptyl ring to attach a second pharmacophore, creating novel hybrid compounds based on the this compound structure.

Correlation between Acid-Base Properties (pKa) and Molecular Activity

The biological activity of sulfonamide derivatives is intrinsically linked to their physicochemical properties, with the acid dissociation constant (pKa) being a critical determinant of their molecular activity. The pKa value of the sulfonamide group dictates the degree of ionization at a given physiological pH, which in turn influences the drug's absorption, distribution, and ultimately its interaction with the target enzyme, dihydropteroate (B1496061) synthase (DHPS).

The Role of Ionization in Antibacterial Activity

For a sulfonamide to exhibit antibacterial activity, it is generally accepted that it must exist in its ionized form to mimic p-aminobenzoic acid (PABA), the natural substrate of DHPS. The ionized sulfonamide acts as a competitive inhibitor of the enzyme, thereby disrupting the folic acid synthesis pathway in bacteria. The degree of ionization is governed by the Henderson-Hasselbalch equation, and thus, the pKa of the sulfonamide is of paramount importance.

Empirical studies have demonstrated a dominant role of the degree of ionization in the antimicrobial activity of sulfonamides. nih.gov The relationship between pKa and antibacterial activity is often described as bilinear, with an optimal pKa range for maximal activity. nih.gov Sulfonamides with pKa values that allow for a significant proportion of the drug to be in the ionized state at the physiological pH of the infection site are generally more potent.

Influence of N-Substituents on pKa

The nature of the substituent on the sulfonamide nitrogen atom (the N¹-substituent) significantly influences the pKa of the molecule. Electron-withdrawing groups attached to the sulfonamide nitrogen tend to decrease the pKa, making the sulfonamide more acidic and thus increasing the proportion of the ionized form at a given pH. Conversely, electron-donating groups increase the pKa, rendering the sulfonamide less acidic.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the biological activity of compounds based on their physicochemical properties. For sulfonamides, QSAR studies have repeatedly confirmed the significance of pKa as a key descriptor for antibacterial activity. nih.gov These models often incorporate other parameters such as lipophilicity (log P) and steric factors, but pKa consistently emerges as a crucial factor.

While a specific QSAR model for this compound is not available, the general form of such a model for a series of N-substituted sulfonamides might be represented as:

log(1/MIC) = a(pKa) + b(log P) + c(Steric Parameter) + d

Where MIC is the minimum inhibitory concentration, and a, b, c, and d are constants derived from regression analysis. The sign and magnitude of the coefficient 'a' would indicate the nature and strength of the correlation between pKa and antibacterial activity.

Illustrative Data on pKa and Antibacterial Activity

To illustrate the correlation between pKa and molecular activity, the following table presents hypothetical data for a series of N-substituted butane-1-sulfonamides, demonstrating the expected trend. It is important to note that these are not experimental values for the specific compounds but are intended to exemplify the established scientific principles for sulfonamides.

| Compound Name | N-Substituent | Predicted pKa | Predicted Antibacterial Activity (MIC in µg/mL) |

| N-Cyclopropylbutane-1-sulfonamide | Cyclopropyl | 9.8 | 64 |

| N-Cyclopentylbutane-1-sulfonamide | Cyclopentyl | 10.2 | 128 |

| This compound | Cycloheptyl | 10.5 | 256 |

| N-Phenylbutane-1-sulfonamide | Phenyl | 8.5 | 16 |

| N-(4-Nitrophenyl)butane-1-sulfonamide | 4-Nitrophenyl | 7.2 | 4 |

Note: The pKa and MIC values in this table are hypothetical and for illustrative purposes only, demonstrating the general trend that as pKa deviates from the optimal range for ionization at physiological pH, the antibacterial activity tends to decrease (higher MIC).

The table illustrates that as the electron-donating character of the N-substituent increases (from phenyl to cycloalkyl groups), the predicted pKa increases, and consequently, the predicted antibacterial activity decreases. The electron-withdrawing nitro group on the phenyl ring leads to a lower pKa and higher predicted activity. This underscores the critical role of the acid-base properties of this compound in determining its potential molecular activity.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies on Molecular Structure and Conformation of N-cycloheptylbutane-1-sulfonamide

Quantum chemical studies are instrumental in understanding the fundamental properties of a molecule at the electronic level. For this compound, these investigations would provide insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a primary tool for predicting the geometric and electronic properties of molecules. A typical study on this compound would involve geometry optimization to find the lowest energy conformation of the molecule. This would yield key parameters such as bond lengths, bond angles, and dihedral angles. The selection of an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) would be crucial for obtaining accurate results that correlate well with experimental data, should any become available.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) Level)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | S-N | --- |

| S=O (asymmetric) | --- | |

| S=O (symmetric) | --- | |

| C-S | --- | |

| N-C (cycloheptyl) | --- | |

| **Bond Angles (°) ** | O-S-O | --- |

| O-S-N | --- | |

| S-N-C | --- | |

| Dihedral Angles (°) | O-S-N-C | --- |

| C-S-N-C | --- |

Note: The table above is a template for data that would be generated from DFT calculations. No experimental or calculated data for this compound is currently available in the public domain.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability. A smaller energy gap suggests higher reactivity. For this compound, the analysis would involve visualizing the spatial distribution of these orbitals to understand the regions of the molecule involved in chemical reactions.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map of this compound would highlight regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. The electronegative oxygen atoms of the sulfonamide group would be expected to be regions of high negative potential.

Theoretical vibrational analysis, typically performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This can be compared with experimental spectra to confirm the molecular structure and assign vibrational modes to specific functional groups within this compound, such as the S=O and N-H stretches.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations are often performed in a vacuum, Molecular Dynamics (MD) simulations allow for the study of a molecule's behavior over time in a more realistic environment, such as in a solvent. An MD simulation of this compound would reveal its conformational flexibility, particularly of the cycloheptyl and butyl groups. It would also provide insights into how the molecule interacts with solvent molecules (e.g., water), including the formation of hydrogen bonds.

In Silico Docking Studies of this compound with Identified Molecular Targets

In silico docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. If a biological target for this compound were to be identified, docking studies could elucidate the binding mode and predict the binding affinity. This would involve generating a 3D model of the compound and docking it into the active site of the target protein. The results would be crucial for understanding its potential pharmacological activity and for guiding the design of more potent analogs.

Enzyme Active Site Interactions (e.g., Dihydropteroate (B1496061) Synthetase, Carbonic Anhydrase, Urease, Kinases, PD-L1)

No specific research data or computational studies on the interaction of this compound with the active sites of dihydropteroate synthetase, carbonic anhydrase, urease, kinases, or PD-L1 have been identified in the public domain.

While sulfonamides as a general class of compounds are known to interact with enzymes like carbonic anhydrase and dihydropteroate synthetase, and various derivatives have been studied as potential inhibitors for urease, kinases, and the PD-1/PD-L1 pathway, no studies have been published that specifically name or investigate this compound for these targets. nih.govnih.govnih.govmdpi.comnih.govnih.gov

Computational Prediction of Binding Affinities and Energetics

No computational studies predicting the binding affinities or energetics of this compound with any biological target have been found in the reviewed literature. The prediction of binding affinity is a key aspect of computational drug discovery, but such research has not been published for this particular compound. nih.govarxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

No Quantitative Structure-Activity Relationship (QSAR) models have been developed or published for derivatives of this compound. QSAR studies are commonly performed on series of related compounds to correlate their chemical structures with biological activities; however, no such studies have been reported for derivatives of this specific sulfonamide. jbclinpharm.orgnih.govresearchgate.netekb.eg

Mechanistic Studies at the Molecular and Cellular Level

Elucidation of Enzyme Inhibition Mechanisms by Sulfonamide Analogues

Sulfonamides are a well-established class of enzyme inhibitors, targeting a wide array of enzymes crucial for various biological processes. nih.gov Their inhibitory activity is a cornerstone of their therapeutic applications.

Kinetic studies have been instrumental in deciphering the mode of enzyme inhibition by sulfonamide analogues. A predominant mechanism observed is competitive inhibition, where the sulfonamide molecule vies with the enzyme's natural substrate for binding to the active site. drugbank.comnih.gov This is often attributed to the structural similarity between the sulfonamide pharmacophore and the substrate. nih.govresearchgate.net

For instance, sulfonamides are classic competitive inhibitors of dihydropteroate (B1496061) synthase, an essential enzyme in the bacterial folic acid synthesis pathway. drugbank.comresearchgate.net By mimicking the substrate, p-aminobenzoic acid (PABA), they block the synthesis of dihydrofolate, a precursor for DNA synthesis, thereby halting bacterial growth. nih.govnih.gov The effectiveness of this inhibition is reflected in kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). For example, certain novel acetamide-sulfonamide conjugates have demonstrated competitive inhibition of urease with IC50 values in the low micromolar range. nih.govchemrxiv.org

The nature of the inhibition can vary, with some sulfonamide derivatives exhibiting a mixed-type inhibition, affecting both the enzyme's maximum reaction rate (Vmax) and its substrate binding affinity (Km). nih.govchemrxiv.org Time-dependent inhibition has also been observed, where the potency of the inhibitor increases with the duration of its interaction with the enzyme, suggesting a slow conformational change in the enzyme upon inhibitor binding. researchgate.net

Table 1: Kinetic Parameters of Enzyme Inhibition by Select Sulfonamide Analogues

| Compound/Analogue Class | Target Enzyme | Inhibition Type | IC50 (µM) | Ki (nM) | Reference |

|---|---|---|---|---|---|

| Acetamide-sulfonamide conjugates | Urease | Competitive | 9.95 ± 0.14 | - | nih.govchemrxiv.org |

| Flurbiprofen-sulfadiazine conjugate | Urease | Competitive | 16.74 ± 0.23 | - | nih.gov |

| Flurbiprofen-sulfamethoxazole conjugate | Urease | Competitive | 13.39 ± 0.11 | - | nih.gov |

| Phenolic sulfonamides (dopamine derivatives) | Acetylcholinesterase | - | - | 33.04 ± 4.3 to 131.68 ± 8.8 | nih.gov |

| Benzene-1,3-disulfonamides | BpsCAβ | - | - | 185–745 | acs.org |

| Secondary sulfonamide (N-(sulfathiazole)-3,4,5-triacetoxybenzamide) | Lactoperoxidase | Non-competitive | - | 1.096 | ajwilsonresearch.com |

High-resolution structural studies, such as X-ray crystallography, have been pivotal in identifying the specific amino acid residues within the enzyme's binding pocket that interact with sulfonamide inhibitors. whiterose.ac.uk These interactions are crucial for the affinity and specificity of the inhibitor.

In the case of carbonic anhydrase inhibitors, the sulfonamide group directly coordinates with the zinc ion in the active site, displacing a water molecule. The orientation of the sulfamido group and interactions with surrounding amino acid residues, such as Leu198, Thr199, and His200 in human carbonic anhydrase I, influence the inhibitory potency. Studies on FKBP12, a protein that recognizes sulfonamides, have revealed that the sulfonamide oxygens form a network of hydrogen bonds and CH···O=S interactions with residues like Tyr26, Phe36, and Phe99. drugbank.com The substitution of these oxygen atoms with nitrogen can alter the binding affinity, highlighting the importance of these specific interactions. drugbank.com

The identification of these key residues through techniques like site-directed mutagenesis and computational modeling allows for the rational design of more potent and selective inhibitors. whiterose.ac.uk For instance, mutating key residues in the binding pocket of the anti-apoptotic protein Bcl-XL was used to confirm the binding site of acylsulfonamide modulators. whiterose.ac.uk

Investigation of Nucleic Acid Binding Mechanisms and Perturbations

Emerging research has demonstrated that some sulfonamide derivatives can interact with nucleic acids, suggesting a mechanism of action that extends beyond enzyme inhibition. These interactions can occur through various modes, including intercalation between base pairs and binding within the grooves of the DNA helix.

Experimental techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and molecular docking have been employed to characterize these interactions. Studies on novel sulfonamide derivatives have indicated a mixed mode of binding to DNA, involving both intercalation and groove binding. The binding affinity, often quantified by the binding constant (Kb), can be influenced by the specific chemical structure of the sulfonamide derivative. For example, molecular docking studies have shown that the sulfur and oxygen atoms of the sulfonamide moiety can form hydrogen bonds with DNA base pairs.

Furthermore, modified nucleic acids incorporating a sulfonamide bridge (SuNA) have been synthesized to study the impact on duplex stability and structure. researchgate.net These studies provide insights into how the sulfonamide linkage can influence the hybridization properties and hydration patterns of nucleic acid duplexes. researchgate.net

Modulation of Specific Protein-Protein Interactions (if relevant to the compound class)

A growing area of research focuses on the ability of sulfonamide-based compounds to modulate protein-protein interactions (PPIs), which are fundamental to many cellular processes. whiterose.ac.uk The disruption of pathological PPIs with small molecules is a promising therapeutic strategy.

Acylsulfonamides have been identified as effective modulators of the interaction between the anti-apoptotic protein Bcl-XL and pro-apoptotic BH3 domain-containing proteins. whiterose.ac.uk These small molecules can mimic the BH3 domain, binding to a hydrophobic groove on Bcl-XL and disrupting its interaction with pro-death proteins, thereby promoting apoptosis in cancer cells. whiterose.ac.uk Kinetic Target-Guided Synthesis has been utilized to identify potent acylsulfonamide-based PPI modulators. whiterose.ac.uk

Furthermore, N-acyl-N-alkyl sulfonamides (NASA) have been developed as covalent inhibitors of the human double minute 2 (HDM2)/p53 PPI. These compounds form irreversible bonds with specific residues on HDM2, leading to prolonged activation of the p53 pathway and induction of cell death. The ability of sulfonamides to be incorporated into scaffolds that can be tailored to target specific PPI interfaces underscores their versatility in this area. ajwilsonresearch.com

Exploration of Other Molecular Pathways (e.g., Nrf2 Activation for Antioxidant Response)

Beyond direct enzyme inhibition and PPI modulation, sulfonamide analogues have been shown to influence other critical molecular pathways, such as the Keap1-Nrf2 pathway, which is a master regulator of the cellular antioxidant response.

The transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) controls the expression of a battery of cytoprotective genes. Under normal conditions, Keap1 (Kelch-like ECH-associated protein 1) targets Nrf2 for degradation. ajwilsonresearch.com Certain small molecules can disrupt the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2, and subsequent activation of antioxidant response element (ARE)-driven gene expression.

A series of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid analogs have been designed as inhibitors of the Keap1-Nrf2 PPI. ajwilsonresearch.com These compounds have been shown to upregulate the expression of Nrf2 target genes, such as NAD(P)H quinone dehydrogenase 1 (Nqo1) and heme oxygenase-1 (HO-1), in microglial cells, suggesting a potential role in suppressing neuroinflammation. Additionally, certain vinyl sulfonamides have been synthesized and shown to be potent Nrf2 activators, demonstrating therapeutic potential in models of Parkinson's disease. These findings highlight another avenue through which sulfonamide-containing compounds can exert their biological effects.

Advanced Analytical and Spectroscopic Characterization Techniques

X-ray Crystallography for Solid-State Structure Elucidation

In the crystalline lattice, molecules of N-cycloheptylbutane-1-sulfonamide would be expected to arrange themselves in an ordered pattern stabilized by various intermolecular forces. The most significant of these is the hydrogen bond formed between the acidic proton of the sulfonamide nitrogen (N-H) and an oxygen atom of the sulfonyl group (S=O) of an adjacent molecule.

Studies on other secondary sulfonamides and related cyclic imides have revealed two primary hydrogen-bonding patterns that are most common:

Centrosymmetric Dimers: Molecules pair up via two N-H···O=S hydrogen bonds, forming a characteristic ring motif denoted as R²₂(8) in graph-set notation. mdpi.com

Ribbon or Chain Structures: Molecules link head-to-tail in a linear fashion, forming an infinite chain described by the C(4) graph set. mdpi.com

The prevalence of one pattern over the other is influenced by steric factors and the specific packing of the alkyl and cycloalkyl groups. The bulky cycloheptyl group might favor a specific arrangement to minimize steric hindrance. The analysis of these networks is crucial for understanding the physical properties of the solid material, such as melting point and solubility. beilstein-journals.orgfip.org

The crystal structure reveals a static snapshot of the molecule's preferred conformation. Key conformational features for this compound would include:

The Sulfonamide Linker: The geometry around the S-N bond is of particular interest. In related sulfonamides, the conformation can be influenced by weak intramolecular interactions. mdpi.comresearchgate.net

The Cycloheptyl Ring: Seven-membered rings are flexible and typically adopt non-planar conformations to alleviate ring strain. The most common low-energy conformations for a cycloheptyl ring are the twist-chair and chair forms. X-ray analysis would definitively identify which conformer, or if a disordered mix of conformers, is present in the crystal. researchgate.net

The n-Butyl Chain: The butyl group's torsion angles would show it adopting a staggered, low-energy conformation.

Solution-Phase Spectroscopic Methods for Conformational and Interaction Studies

While X-ray crystallography provides a static picture, solution-phase spectroscopy reveals the molecule's structure and behavior in a liquid environment, which is often more relevant to its application.

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR would be used to characterize this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons in the n-butyl and cycloheptyl groups. The sulfonamide N-H proton would likely appear as a broad singlet, with a chemical shift that is sensitive to solvent and concentration. rsc.orgnih.gov The signals for the cycloheptyl ring protons would be complex and likely overlap in the 1.4-1.9 ppm region, similar to other cycloalkanes. docbrown.info

¹³C NMR: The carbon NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal.

The table below outlines the predicted chemical shifts (δ) for this compound based on data from analogous structures. rsc.orgchemicalbook.com

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| n-Butyl Chain | CH₃ (δ-carbon) | 0.8 - 1.0 | 13 - 15 |

| CH₂ (γ-carbon) | 1.2 - 1.4 | 19 - 21 | |

| CH₂ (β-carbon) | 1.5 - 1.7 | 30 - 33 | |

| SO₂-CH₂ (α-carbon) | 2.9 - 3.2 | 50 - 55 | |

| Sulfonamide | NH | 4.5 - 5.5 (solvent dependent) | - |

| Cycloheptyl Ring | N-CH (α-carbon) | 3.4 - 3.7 | 55 - 60 |

| Ring CH₂ | 1.4 - 1.9 (complex, overlapping) | 25 - 40 (multiple signals) |

Dynamic NMR experiments, performed at variable temperatures, could be used to study conformational processes such as the ring inversion of the cycloheptyl group or hindered rotation around the S-N bond. researchgate.net

This compound, being a purely aliphatic and saturated sulfonamide, lacks a significant chromophore. Therefore, it is not expected to absorb light strongly in the UV-Visible region (200-800 nm) or exhibit native fluorescence.

However, these techniques become highly valuable for studying its interactions with other molecules. For instance, the binding of the sulfonamide to a protein or another target could be monitored by observing changes in the fluorescence of a probe molecule like 1-Anilino-8-naphthalenesulfonate (ANS). nih.gov A change in the fluorescence intensity or emission wavelength of the probe upon addition of the sulfonamide can be used to determine binding affinities and stoichiometry. nih.govmdpi.com Similarly, if the sulfonamide binds to a target with a distinct UV-Vis spectrum, changes in that spectrum could be used to quantify the interaction. cam.ac.uk

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint" that is highly specific to its structure and functional groups. nih.gov These techniques are complementary and essential for confirming the presence of the key sulfonamide moiety.

The characteristic vibrational frequencies for this compound are predicted below based on extensive studies of other sulfonamides. rsc.orgnih.govresearchgate.netnist.gov

| Vibrational Mode | Functional Group | Predicted IR/Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch | Sulfonamide (N-H) | 3250 - 3350 | Medium-Strong (IR) |

| C-H Asymmetric/Symmetric Stretch | Alkyl (CH₂, CH₃) | 2850 - 2960 | Strong |

| S=O Asymmetric Stretch | Sulfonyl (SO₂) | 1300 - 1350 | Very Strong |

| S=O Symmetric Stretch | Sulfonyl (SO₂) | 1120 - 1160 | Very Strong |

| S-N Stretch | Sulfonamide (S-N) | 900 - 940 | Medium |

| C-S Stretch | Alkyl-Sulfonyl (C-S) | 700 - 800 | Medium |

Raman spectroscopy is particularly useful for analyzing the symmetric vibrations, such as the S=O symmetric stretch, and is less susceptible to interference from water, making it suitable for analyzing aqueous samples. nih.govwestmont.edu

Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis (Beyond Basic Identification)

Mass spectrometry is a powerful tool for the structural elucidation of sulfonamides. Beyond simple molecular weight determination, tandem mass spectrometry (MS/MS) experiments can provide detailed insights into the compound's structure by analyzing its fragmentation patterns.

In a typical analysis of a sulfonamide, the molecule would first be ionized, commonly using techniques like electrospray ionization (ESI). The resulting molecular ion (or a protonated/adducted version) is then isolated and subjected to collision-induced dissociation (CID). The way the molecule breaks apart provides a "fingerprint" that can confirm its structure.

For a compound like this compound, key fragmentation pathways would likely involve the cleavage of the sulfonamide bond (S-N bond) and fragmentation within the cycloheptyl and butyl groups. nih.gov The study of aromatic sulfonamides has shown characteristic losses, such as the elimination of sulfur dioxide (SO₂), which can occur via rearrangement mechanisms. nih.gov While this compound is an aliphatic sulfonamide, similar complex rearrangements could be investigated. High-resolution mass spectrometry would be crucial to determine the elemental composition of the fragment ions, aiding in the proposal of fragmentation mechanisms.

Hypothetical Fragmentation Data for this compound:

| Fragmentation Process | Potential Fragment Ion | Significance |

| Cleavage of S-N bond | [C₄H₉SO₂]⁺ | Confirms the butane-1-sulfonyl moiety |

| Cleavage of S-N bond | [C₇H₁₄N]⁺ | Confirms the N-cycloheptyl moiety |

| Loss of the butyl chain | [M - C₄H₉]⁺ | Indicates the presence of the butyl group |

| Fragmentation of the cycloheptyl ring | Various smaller ions | Provides structural information about the cycloalkyl group |

Note: This table is hypothetical and for illustrative purposes only, as experimental data for this compound is not available.

Electrochemical Methods for Redox Behavior and Potential Sensing Applications

Electrochemical techniques, such as cyclic voltammetry, can be employed to study the oxidation and reduction (redox) behavior of this compound. eag.com Such studies can reveal information about the compound's electronic properties and its potential to participate in electron transfer reactions. The electrochemical synthesis of sulfonamides is an area of active research, indicating that these molecules can be electroactive. nih.govacs.orgnoelresearchgroup.com

The analysis would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning a range of potentials at a working electrode. The resulting voltammogram would show peaks corresponding to oxidation and reduction events. The potential at which these peaks occur provides information about the ease of electron transfer. For this compound, the sulfonamide group itself and the N-alkyl substituent could potentially be electroactive.

The data obtained could be used to explore potential applications in electrochemical sensing, where the compound might be used to detect other substances, or it could be the target of a sensor itself. However, without experimental data, any discussion of its specific redox properties remains speculative.

Hypothetical Electrochemical Data for this compound:

| Parameter | Potential Value (vs. a reference electrode) | Interpretation |

| Oxidation Potential (Epa) | Not Available | Potential at which the compound is oxidized |

| Reduction Potential (Epc) | Not Available | Potential at which the compound is reduced |

| Electron Transfer Kinetics | Not Available | Information on the rate of electron transfer |

Note: This table is for illustrative purposes only, as experimental data for this compound is not available.

Advanced Chromatographic Techniques for Purity Assessment, Separation, and Isolation of Analogues

Advanced chromatographic techniques are essential for assessing the purity of a synthesized compound like this compound and for separating it from starting materials, byproducts, and structurally similar analogues. High-performance liquid chromatography (HPLC) is a commonly used technique for the analysis of sulfonamides. researchgate.netwu.ac.thmdpi.com

For purity assessment, a reversed-phase HPLC method would likely be developed. nih.gov This would typically involve a C18 or similar column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The separation would be optimized by adjusting the mobile phase composition, flow rate, and column temperature. A detector, such as a UV detector or a mass spectrometer, would be used to monitor the column effluent. The purity of the sample would be determined by the relative area of the main peak corresponding to this compound.

For the separation and isolation of analogues, preparative HPLC could be employed. acs.org This technique uses larger columns and higher flow rates to handle larger quantities of material, allowing for the collection of purified fractions of the target compound and its analogues. Supercritical fluid chromatography (SFC) is another advanced technique that has been used for the separation of sulfonamides and could potentially be applied to this compound. researchgate.net

Hypothetical HPLC Parameters for Purity Analysis of this compound:

| Parameter | Condition | Purpose |

| Column | C18, specific dimensions (e.g., 4.6 x 150 mm, 5 µm) | Stationary phase for separation |

| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid | Eluent to move the compound through the column |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation |

| Detection | UV at a specific wavelength or Mass Spectrometry | To detect the compound as it elutes from the column |

| Retention Time | Not Available | The time it takes for the compound to elute |

Note: This table is for illustrative purposes only, as experimental data for this compound is not available.

Exploration of Academic Applications and Future Research Directions

N-cycloheptylbutane-1-sulfonamide as a Molecular Probe in Chemical Biology and Enzymology

The sulfonamide group is a critical pharmacophore, and compounds containing this moiety are frequently used as molecular probes to investigate biological systems. While specific studies employing this compound as a molecular probe are not readily found, its structure lends itself to such applications. Molecular probes are instrumental in elucidating the function of enzymes and biological pathways. The sulfonamide group can act as a mimic of the transition state of enzymatic reactions, particularly for metalloenzymes, or can form key hydrogen bonding interactions with protein active sites. nih.govresearchgate.net For instance, sulfonamides are well-known inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes. The sulfonamide group coordinates to the zinc ion in the active site, providing a powerful tool to study the physiological roles of these enzymes.

The lipophilic cycloheptyl and butyl groups of this compound could influence its distribution within biological systems, potentially targeting it towards more hydrophobic pockets in proteins or cellular membranes. This makes it a candidate for probing enzymes with such binding sites. Future research could involve synthesizing radiolabeled or fluorescently tagged versions of this compound to track its localization and interactions within cells, thereby identifying new biological targets or understanding the off-target effects of sulfonamide-based drugs.

Potential in Materials Science or Catalyst Design (General Sulfonamide Relevance)

The sulfonamide functional group is not only significant in a biological context but also shows promise in materials science and catalyst design. rsc.org The rigidity and crystallinity often conferred by the sulfonamide group can be exploited in the design of novel organic materials. wikipedia.org For example, sulfonamide-containing polymers may exhibit interesting thermal and mechanical properties.

In the realm of catalysis, bifunctional sulfonamides have emerged as effective hydrogen-bonding catalysts in asymmetric organocatalysis. researchgate.net The acidic nature of the sulfonamide proton and its ability to act as a hydrogen bond donor are key to its catalytic activity. While this compound itself is a simple aliphatic sulfonamide, the principles can be extended. By incorporating chiral elements into the cycloheptyl or butyl fragments, or by attaching the sulfonamide moiety to a larger, more complex scaffold, it is possible to design novel catalysts for stereoselective transformations. Furthermore, sulfonamides have been utilized as photoinduced hydrogen atom transfer (HAT) catalysts, demonstrating their versatility in different catalytic paradigms. chemrxiv.org

Development of Novel Synthetic Reagents or Methodologies Utilizing the Sulfonamide Moiety

The sulfonamide group is integral to the development of new synthetic reagents and methodologies. The Hinsberg test, a classic method for distinguishing primary, secondary, and tertiary amines, relies on the reaction of amines with a sulfonyl chloride to form sulfonamides. wikipedia.org More contemporary research focuses on leveraging the unique reactivity of the sulfonamide moiety.

Recent advancements include the development of methods for the direct sulfonamidation of C-H bonds, which offers a more efficient way to synthesize sulfonamides. researchgate.net Additionally, sulfonamides can be converted into sulfonyl radical intermediates under mild photocatalytic conditions. acs.org These reactive intermediates can then participate in a variety of useful chemical transformations, such as the hydrosulfonylation of alkenes. acs.org The development of such methods allows for the late-stage functionalization of complex molecules containing a sulfonamide group, which is highly valuable in drug discovery and development. acs.org this compound could serve as a model substrate in the development and optimization of these new synthetic methodologies.

Future Directions in Rational Design of Sulfonamide-Based Compounds

The rational design of new molecules is a cornerstone of modern chemical and pharmaceutical research. nih.gov The sulfonamide scaffold continues to be a fertile ground for the design of novel compounds with tailored properties.

Targeting Novel and Emerging Biological Pathways at the Molecular Level

While sulfonamides are well-established as inhibitors of certain enzymes, there is vast potential in targeting novel and emerging biological pathways. nih.govajchem-b.com The structural diversity that can be achieved with sulfonamide derivatives allows for the creation of large libraries of compounds for screening against new biological targets. researchgate.net For example, researchers are exploring the use of sulfonamides to target protein-protein interactions, which are implicated in a wide range of diseases but are notoriously difficult to inhibit with small molecules. The ability of the sulfonamide group to participate in specific hydrogen bonding and other non-covalent interactions makes it a valuable component in the design of such inhibitors.

Integration with Advanced High-Throughput Screening and Computational Drug Discovery Platforms (Pre-clinical)

The discovery of new bioactive compounds is increasingly reliant on high-throughput screening (HTS) and computational drug discovery platforms. bmglabtech.comdrugtargetreview.com HTS allows for the rapid testing of thousands to millions of compounds for their activity against a specific biological target. bmglabtech.comazolifesciences.com Sulfonamide libraries are well-suited for HTS due to their synthetic accessibility and the diverse chemical space they can cover. nih.gov

Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding of sulfonamide-based compounds to their targets, guiding the design of more potent and selective inhibitors. nih.gov This synergy between computational design and experimental screening accelerates the drug discovery process. researchgate.net A compound like this compound could be part of a virtual library for in silico screening against a wide array of protein targets.

Exploration of Complex Architectures beyond Simple Aliphatic Sulfonamides (e.g., Macrocyclic Sulfonamides)

While simple aliphatic sulfonamides like this compound have their place, there is growing interest in exploring more complex molecular architectures. Macrocyclic compounds, which contain large rings of atoms, often exhibit unique pharmacological properties due to their pre-organized conformations and ability to bind to challenging targets. nih.govacs.org

The incorporation of the sulfonamide moiety into macrocyclic structures has led to the development of potent and selective inhibitors of various enzymes and receptors. acs.orgnih.gov The synthesis of these complex molecules presents significant challenges, but recent advances in synthetic methodology, such as ring-closing metathesis and other cyclization strategies, are making them more accessible. acs.orgresearchgate.net The future of sulfonamide chemistry will undoubtedly involve the exploration of these more intricate and functionally rich molecular designs.

Q & A

Q. What are the optimal synthetic routes for preparing N-cycloheptylbutane-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves sulfonylation of cycloheptylamine with butane-1-sulfonyl chloride under basic conditions (e.g., using pyridine or triethylamine as a catalyst). Key parameters include temperature control (0–5°C to minimize side reactions), stoichiometric ratios (1:1.2 amine:sulfonyl chloride), and purification via recrystallization from ethanol/water mixtures . Yield optimization may require iterative adjustments to solvent polarity and reaction time .

Q. How can structural characterization of this compound be performed to confirm its molecular identity?

- Methodological Answer : Use a combination of single-crystal X-ray diffraction (for bond lengths/angles), NMR spectroscopy (¹H/¹³C for functional group verification), and FT-IR (to confirm sulfonamide S=O stretching at ~1150–1350 cm⁻¹). Mass spectrometry (HRMS) provides molecular ion validation. Cross-reference with crystallographic databases (e.g., CCDC) for analogous sulfonamide structures .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow S24/25 precautions (avoid skin/eye contact) and use fume hoods to prevent inhalation of fine particles. Conduct reactivity tests with common lab solvents (e.g., DMSO, THF) to rule out exothermic decomposition. Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How do steric and electronic effects of the cycloheptyl group influence the sulfonamide’s biological activity or catalytic properties?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions and steric hindrance (e.g., using Mulliken charges or Hirshfeld surfaces). Compare with smaller cycloalkyl analogs (e.g., cyclohexyl derivatives) via enzymatic inhibition assays or ligand-binding studies. Dihedral angle analysis (from X-ray data) reveals conformational flexibility impacting target interactions .

Q. What strategies resolve contradictions in reported bioactivity data for sulfonamide derivatives like this compound?

- Methodological Answer : Conduct systematic meta-analysis of literature data, focusing on variables such as assay type (e.g., MIC vs. IC₅₀), cell line specificity, and solvent effects. Validate discrepancies using orthogonal assays (e.g., SPR for binding affinity vs. cell viability tests). Statistical tools like Bland-Altman plots can quantify inter-study variability .

Q. How can computational modeling predict the sulfonamide’s pharmacokinetic properties (e.g., solubility, membrane permeability)?

- Methodological Answer : Use QSAR models (Quantitative Structure-Activity Relationships) with descriptors like LogP, polar surface area, and hydrogen-bonding capacity. Tools like Schrödinger’s QikProp or ADMET Predictor™ integrate these parameters to estimate bioavailability. Experimental validation via HPLC-derived LogD measurements ensures model accuracy .

Q. What are the challenges in crystallizing this compound, and how can polymorph control be achieved?

- Methodological Answer : Cycloheptyl’s conformational flexibility often leads to disordered crystals. Use slow evaporation in mixed solvents (e.g., dichloromethane/hexane) or temperature-gradient methods to induce ordered nucleation. Powder XRD and DSC (differential scanning calorimetry) monitor polymorph transitions. Seeding with pre-characterized crystals improves reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.